molecular formula C13H15N5 B043411 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 132898-07-8

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B043411
CAS No.: 132898-07-8
M. Wt: 241.29 g/mol
InChI Key: MCFPPHKNJUOYBX-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CC-930 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods: Industrial production of CC-930 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions: CC-930 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness of CC-930: CC-930 is unique due to its high selectivity for JNK isoforms and its potent inhibitory activity. It has shown promising results in preclinical and clinical studies for various diseases, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPPHKNJUOYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157840
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-07-8
Record name 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 2
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 3
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 4
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 5
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Customer
Q & A

Q1: How is 4,7,8-TriMeIQx detected and quantified in food samples?

A1: Several analytical techniques have been employed for 4,7,8-TriMeIQx analysis:

    Q2: What are the common food sources of 4,7,8-TriMeIQx?

    A2: 4,7,8-TriMeIQx is primarily found in cooked meat. Studies have detected it in:

      Q3: What is the role of 4,7,8-TriMeIQx as an internal standard in HCA analysis?

      A3: Due to its structural similarity to other HCAs, 4,7,8-TriMeIQx serves as a valuable internal standard in analytical techniques like HPLC. By adding a known amount of 4,7,8-TriMeIQx to samples before extraction and analysis, researchers can:

      • Improve the accuracy and reliability of quantifying other HCAs in the sample.

      Q4: How does the structure of 4,7,8-TriMeIQx relate to its potential carcinogenicity?

      A4: While the provided research focuses on analytical methods and detection, previous studies have demonstrated that 4,7,8-TriMeIQx is a potent mutagen and carcinogen in various experimental models. Its structure, containing a heterocyclic aromatic amine group, plays a crucial role in its biological activity. These amines can be metabolically activated in vivo, leading to the formation of reactive species that bind to DNA and potentially initiate cancer development. []

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